4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazole derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves the condensation of 3,5-dimethylpyrazole with 2-methylpyrimidine under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 1171685-29-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole and pyrimidine moieties contribute to its ability to modulate biological pathways, particularly in the context of cancer and inflammation.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect the expression of key regulatory proteins involved in apoptosis pathways, such as Bcl-2 and caspases .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows inhibitory activity against certain kinases that play crucial roles in cancer cell signaling pathways .
Table 1: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduced cytokine production | |
Enzyme inhibition | Inhibition of specific kinases |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study: Anti-inflammatory Mechanism
In a separate investigation, the anti-inflammatory effects were assessed using a murine model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and histological signs of inflammation compared to controls .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZLAUTRMXQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.